molecular formula C29H32O16 B12290206 Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside CAS No. 124097-45-6

Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside

Cat. No.: B12290206
CAS No.: 124097-45-6
M. Wt: 636.6 g/mol
InChI Key: GMYLPJSOUAYAGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylated galactose and rhamnose derivatives. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of biotechnological approaches, such as microbial fermentation, may also be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the flavonoid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their glycosylation patterns, which can influence their biological activities and applications.

Properties

CAS No.

124097-45-6

Molecular Formula

C29H32O16

Molecular Weight

636.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3

InChI Key

GMYLPJSOUAYAGD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Origin of Product

United States

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